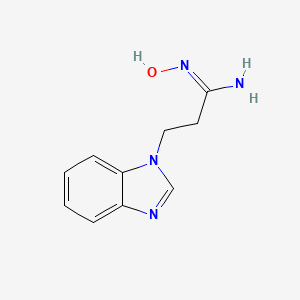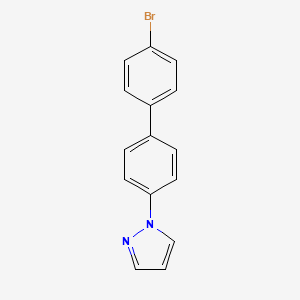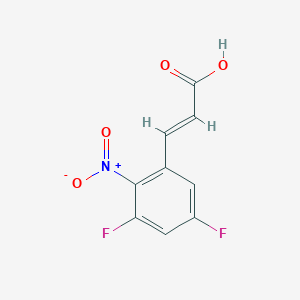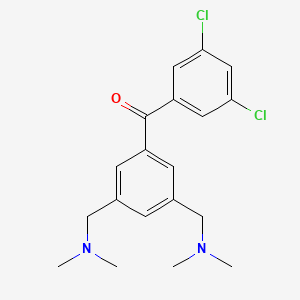
3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide typically involves the reaction of benzimidazole with appropriate reagents to introduce the hydroxypropanimidamide group. One common method involves the reaction of benzimidazole with 3-chloropropionitrile, followed by hydrolysis and subsequent reaction with hydroxylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Wissenschaftliche Forschungsanwendungen
3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Benzimidazol-1-yl)propan-1-amine: This compound has a similar structure but lacks the hydroxypropanimidamide group.
3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride: This compound has a carboxylic acid group instead of the hydroxypropanimidamide group.
3-(1H-Benzimidazol-1-yl)benzoic acid: This compound has a benzoic acid group attached to the benzimidazole ring.
Uniqueness
3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide is unique due to the presence of the hydroxypropanimidamide group, which imparts specific chemical and biological properties. This functional group can participate in hydrogen bonding and other interactions, making the compound useful in various applications where such interactions are important.
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
3-(benzimidazol-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C10H12N4O/c11-10(13-15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7,15H,5-6H2,(H2,11,13) |
InChI-Schlüssel |
NTPXAUUVKOTUGX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=CN2CC/C(=N\O)/N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)


![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)


![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)

![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)



